molecular formula C16H23N3O3 B2615717 3-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)butanamide CAS No. 1207036-32-5

3-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)butanamide

Cat. No. B2615717
CAS RN: 1207036-32-5
M. Wt: 305.378
InChI Key: DWNJMFZYJDJMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound plays a crucial role in the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives. These reactions are facilitated by electrophilic reagents, aryl diazonium salts, and isothiocyanates, expanding the library of heterocyclic compounds with potential for further chemical and pharmacological exploration (Hafiz, Ramiz, & Sarhan, 2011).

Synthetic Importance and Reactivity

The reactivity and synthetic importance of similar compounds, such as 3-oxo-N-(pyridin-2-yl)butanamide, have been investigated, highlighting methods used for their synthesis. These compounds serve as precursors for the development of heterocyclic compounds, showcasing their versatility in synthetic organic chemistry (Fadda, Abdel‐Galil, & Elattar, 2015).

Catalysis and Electrocatalytic Applications

Research on mesoporous nitrogen-doped carbon derived from related ionic liquids demonstrates its utility as a highly active, cheap, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This highlights the potential for using derivatives of such compounds in creating sustainable and efficient catalysts for industrial applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Antiviral and Anticonvulsant Research

The structure is similar to compounds used in the design and synthesis of new hybrid anticonvulsants, indicating its potential in medicinal chemistry for developing new therapeutic agents. These hybrid molecules incorporate chemical fragments of well-known antiepileptic drugs, suggesting a strategy for the discovery of novel anticonvulsants with improved efficacy and safety profiles (Kamiński et al., 2015).

Material Science and Supercapacitor Development

In the realm of materials science, derivatives of the compound are investigated for their electropolymerization properties in ionic liquids. This research is aimed at developing hybrid supercapacitors, demonstrating the compound's relevance in advancing energy storage technologies (Biso et al., 2008).

properties

IUPAC Name

3-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-11(2)8-14(20)17-13-9-12(10-18(3)16(13)22)15(21)19-6-4-5-7-19/h9-11H,4-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNJMFZYJDJMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)butanamide

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